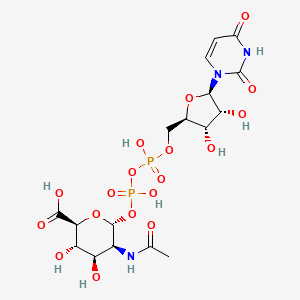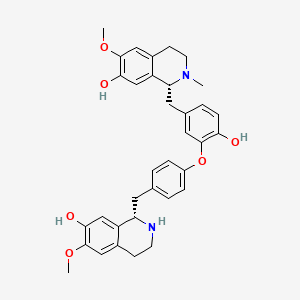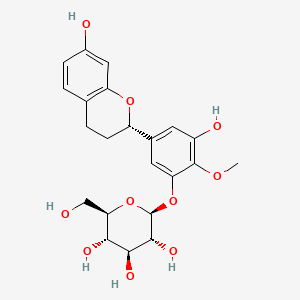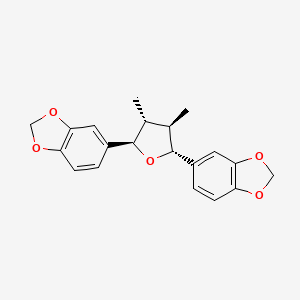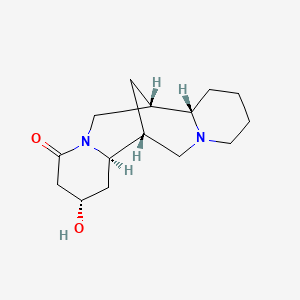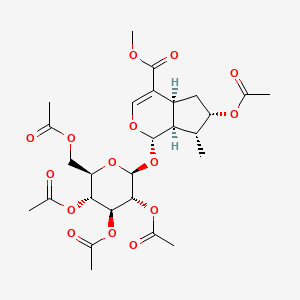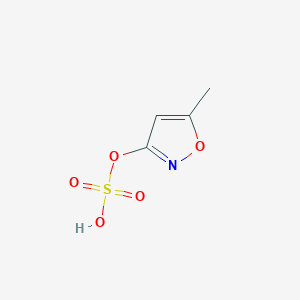
Eupalestin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eupalestin is a natural product found in Ageratum conyzoides, Blumea fistulosa, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Antinociceptive Properties
Research has shown that Eupalestin exhibits significant anti-inflammatory and antinociceptive activities. A study focusing on Ageratum conyzoides, a plant known for its medicinal properties, highlighted the antinociceptive and anti-inflammatory effects of Eupalestin and other flavonoids extracted from the plant. These compounds were shown to inhibit the acute nocifensive behavior of mice induced by various inflammatory agents, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis (Faqueti et al., 2016).
Anticancer Activity
Eupalestin has been investigated for its potential anticancer properties. A study on prostate carcinoma cells demonstrated that Eupalitin, a compound closely related to Eupalestin, induced apoptosis through the generation of reactive oxygen species (ROS) and increased caspase-3 activity. This suggests that Eupalestin and similar compounds could be explored further for their therapeutic potential in cancer treatment, particularly in prostate cancer (Kaleem et al., 2016).
Mechanisms of Action in Biological Systems
The detailed mechanisms through which Eupalestin exerts its biological effects have been the subject of investigation. Studies have explored its interaction with cellular and molecular targets, including its effects on cell proliferation, differentiation, and cellular signaling pathways. For instance, the inhibition of the embryonic muscle nicotinic acetylcholine receptor (nAChR) by cembranoid compounds related to Eupalestin has been studied, providing insights into the potential neuropharmacological actions of these compounds (Ulrich et al., 2008).
Eigenschaften
CAS-Nummer |
73340-44-0 |
|---|---|
Molekularformel |
C21H20O9 |
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
5,6,7,8-tetramethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one |
InChI |
InChI=1S/C21H20O9/c1-23-13-6-10(7-14-16(13)29-9-28-14)12-8-11(22)15-17(24-2)19(25-3)21(27-5)20(26-4)18(15)30-12/h6-8H,9H2,1-5H3 |
InChI-Schlüssel |
YPFLOZZPZVKXBX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC2=C1OCO2)C3=CC(=O)C4=C(O3)C(=C(C(=C4OC)OC)OC)OC |
Kanonische SMILES |
COC1=CC(=CC2=C1OCO2)C3=CC(=O)C4=C(O3)C(=C(C(=C4OC)OC)OC)OC |
Andere CAS-Nummern |
73340-44-0 |
Synonyme |
5,6,7,8,3'-pentamethoxy-4',5'-methylenedioxyflavone 5,6,7,8,3'-PM-4',5'-MDF |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B1201536.png)

